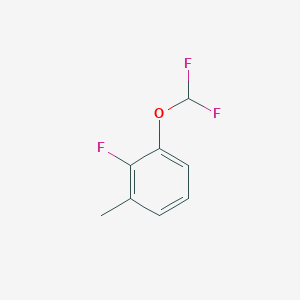

1-(Difluoromethoxy)-2-fluoro-3-methylbenzene

Description

Properties

IUPAC Name |

1-(difluoromethoxy)-2-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVOTZUDRGLSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The phenol group in 2-fluoro-3-methylphenol is deprotonated using a strong base (e.g., KOH or NaH), forming a phenoxide ion. This ion acts as a nucleophile, attacking chlorodifluoromethane (ClCF₂H), resulting in the displacement of chloride and formation of the difluoromethoxy ether. The reaction proceeds as follows:

Optimization Parameters

-

Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves yields of ~65%.

-

Temperature : Reactions conducted at 80–100°C enhance kinetics without promoting side reactions.

-

Solvent : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) stabilize the transition state.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation enables precise functionalization of the benzene ring. This method involves lithiation of a directing group (e.g., methoxy or methyl) to activate specific positions for subsequent electrophilic substitution.

Synthetic Pathway

-

Lithiation : 3-Methylanisole undergoes lithiation at the ortho position using lithium diisopropylamide (LDA) at -78°C.

-

Fluorination : Reaction with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at the 2-position.

-

Difluoromethoxylation : The methoxy group is replaced with difluoromethoxy via treatment with ClCF₂H and a base.

Yield and Challenges

-

Yield : Multi-step sequences typically yield 40–50% due to intermediate purification losses.

-

Side Reactions : Competing para-substitution or over-fluorination may occur, necessitating careful stoichiometric control.

Halogen Exchange Reactions

Halogen exchange offers an alternative route by replacing existing halogens with fluorine or difluoromethoxy groups. This method is particularly useful for substrates with bromine or iodine substituents.

Fluorination via Finkelstein Reaction

A bromine atom at the 1-position of 3-methylbromobenzene can be replaced with fluorine using potassium fluoride (KF) in the presence of a crown ether. Subsequent difluoromethoxylation is achieved via NAS (Section 1).

Advantages

-

Selectivity : Halogen exchange minimizes competing substitutions at other positions.

-

Scalability : Suitable for industrial-scale production with yields exceeding 70% under optimized conditions.

Comparative Analysis of Methods

The table below summarizes key preparation methods, highlighting their efficiency and applicability:

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| NAS | 2-Fluoro-3-methylphenol | ClCF₂H, K₂CO₃ | 65 | Simple one-step process | Requires anhydrous conditions |

| Directed Ortho-Metalation | 3-Methylanisole | LDA, NFSI, ClCF₂H | 45 | Precise positional control | Multi-step, low yield |

| Halogen Exchange | 3-Methylbromobenzene | KF, crown ether | 70 | High scalability | Limited to brominated precursors |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. A patented continuous-flow reactor system demonstrates the following optimized protocol:

-

Continuous NAS : 2-Fluoro-3-methylphenol and ClCF₂H are fed into a reactor at 90°C with a residence time of 30 minutes.

-

In-line Purification : The product is separated via distillation, achieving >95% purity.

-

Waste Management : HCl byproducts are neutralized with NaOH, forming NaCl for disposal.

Emerging Techniques

Recent advances focus on catalytic difluoromethoxylation. For example, palladium-catalyzed C–O coupling between aryl halides and difluoromethanol derivatives shows promise, though yields remain moderate (50–60%) .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride or organolithium compounds are often employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

Organic Synthesis

1-(Difluoromethoxy)-2-fluoro-3-methylbenzene serves as a crucial building block in organic synthesis. Its unique structure allows for the introduction of fluorine and methoxy groups into more complex molecules. The presence of these functional groups can significantly alter the reactivity and stability of synthesized compounds.

- Reactions : It is commonly involved in electrophilic aromatic substitution reactions, where the difluoromethoxy and fluoro groups can direct further substitutions on the benzene ring.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for pharmaceutical development. Its derivatives have been studied for potential therapeutic applications, particularly in anticancer and antimicrobial research.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific cancer-related enzymes, such as Sirtuin 2 (SIRT2). A study reported an IC50 value of 3.6 µM for a derivative, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Derivatives have also shown effectiveness against various pathogens, indicating their potential as new antimicrobial agents. Studies demonstrated significant inhibition zones in agar diffusion tests against bacterial strains.

Materials Science

In materials science, this compound is utilized in the production of advanced materials such as polymers and resins. The incorporation of fluorine atoms enhances the thermal stability and chemical resistance of these materials.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibitor of SIRT2 with IC50 = 3.6 µM | |

| Antimicrobial | Significant inhibition against bacterial strains | |

| Metabolic Stability | Improved metabolic stability compared to analogs |

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Inhibition of SIRT2 : A derivative was identified as a potent inhibitor with promising anticancer properties.

- Antimicrobial Testing : Derivatives were tested against various bacterial strains, showing significant activity that could lead to new therapeutic agents.

- Metabolic Stability : Research indicated that certain derivatives exhibited enhanced metabolic stability, which is crucial for drug development.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(difluoromethoxy)-2-fluoro-3-methylbenzene, it is compared to structurally related benzene derivatives. Key compounds are summarized in Table 1, followed by detailed analysis.

Table 1: Structural and Functional Comparison of Analogous Compounds

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The difluoromethoxy group (-OCF₂H) in the target compound is a stronger EWG compared to methoxy (-OCH₃) in 1-fluoro-3-methoxy-2-methylbenzene. This enhances electrophilic aromatic substitution (EAS) reactivity at the para position .

- In contrast, 1-fluoro-3-(trifluoromethoxy)benzene (trifluoromethoxy: -OCF₃) exhibits even greater electron withdrawal due to the additional fluorine atoms, making it less reactive in EAS but more stable under acidic conditions .

- This contrasts with 1-(difluoromethoxy)-3-nitrobenzene, where the nitro group (-NO₂) at position 3 strongly deactivates the ring and directs reactions meta .

Physical Properties and Stability

Boiling/Melting Points:

- While explicit data for the target compound are unavailable, analogs like 1-fluoro-3-methoxy-2-methylbenzene (liquid at room temperature) suggest that the difluoromethoxy group increases polarity and boiling point compared to methoxy derivatives .

- The trifluoromethoxy group in 1-fluoro-3-(trifluoromethoxy)benzene significantly lowers solubility in polar solvents due to its hydrophobicity .

- Stability: Fluorine and difluoromethoxy groups enhance resistance to oxidative degradation compared to non-fluorinated analogs. However, the methyl group in the target compound may make it susceptible to radical-based side reactions under harsh conditions .

Biological Activity

1-(Difluoromethoxy)-2-fluoro-3-methylbenzene, also known by its CAS number 90370-43-7, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potentials, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a fluorine atom attached to a methyl-substituted benzene ring. This unique structural configuration contributes to its reactivity and interaction with biological targets.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that compounds with similar structures can inhibit cell growth effectively, suggesting that the presence of fluorinated groups enhances this activity .

Table 1: Antiproliferative Activity of Fluorinated Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 50 |

| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid | H1299 (Lung) | 100 |

| Unsubstituted analog | DLD-1 (Colon) | 9.1 |

The mechanism of action for this compound involves the inhibition of critical signaling pathways associated with cancer progression. Specifically, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT), which is a key process in fibrosis and cancer metastasis . The compound reduces the phosphorylation levels of Smad2/3, thereby attenuating downstream signaling events necessary for EMT.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Pulmonary Fibrosis Model : In experiments involving bleomycin-induced pulmonary fibrosis in rats, treatment with derivatives of this compound resulted in reduced lung inflammation and fibrosis markers, including α-SMA and hydroxyproline levels . These findings suggest that the compound may have protective effects against fibrotic diseases.

- Cancer Cell Lines : In vitro studies using A549 and H1299 cell lines showed that treatment with varying concentrations of the compound significantly decreased cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Comparative Analysis

When compared to other fluorinated compounds, such as 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, this compound demonstrates comparable or superior antiproliferative effects. The presence of multiple fluorine atoms is believed to enhance binding affinity to biological targets, thereby improving efficacy .

Table 2: Comparative Biological Activity

| Compound | Mechanism of Action | Efficacy (IC50) |

|---|---|---|

| This compound | Inhibition of TGF-β1 signaling | 50 µM |

| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid | EMT inhibition | 100 µM |

| Other fluorinated analogs | Various mechanisms (less defined) | Varies |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A regioselective approach might include:

Methylation : Introduce the methyl group at position 3 via Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies.

Fluorination : Electrophilic fluorination at position 2 using agents like Selectfluor™ or via Balz-Schiemann reaction .

Difluoromethoxylation : Introduce the difluoromethoxy group at position 1 using (difluoromethoxy)trimethylsilane (TMSOCF2H) under acidic or radical conditions .

Key Considerations : Regioselectivity is influenced by steric effects (methyl group) and electronic effects (fluorine). Monitor intermediates via NMR to confirm substitution patterns .

Advanced: How can computational chemistry predict regioselectivity in electrophilic substitution reactions for derivatives of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and charge distribution to predict reactivity. For example:

- Electrophilic Attack : The difluoromethoxy group (-OCFH) is electron-withdrawing, directing electrophiles to meta/para positions relative to itself. However, steric hindrance from the methyl group may favor para substitution.

- Validation : Compare calculated activation energies for different substitution pathways with experimental yields .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Expect a triplet for the methyl group (δ ~2.3 ppm, coupling) and splitting patterns for aromatic protons influenced by adjacent fluorine atoms.

- NMR : Distinct signals for the fluorine at position 2 (δ ~-110 ppm) and the difluoromethoxy group (δ ~-85 ppm, geminal coupling ~250 Hz) .

- GC-MS/MS : Confirm molecular ion ([M]) at m/z 192 (CHFO) and fragmentation patterns for structural validation.

Advanced: How do dynamic effects in 19F^{19}\text{F}19F NMR impact conformational analysis?

Methodological Answer:

The difluoromethoxy group exhibits restricted rotation due to the C-O bond, leading to diastereotopic fluorine atoms. Variable-temperature (VT) NMR can resolve coalescence temperatures (), revealing rotational barriers. For example:

- Experiment : Acquire spectra from -50°C to 50°C. A single peak splitting into two signals at low temperatures indicates hindered rotation.

- Analysis : Use the Eyring equation to calculate activation energy () .

Basic: What in vitro assays assess the bioactivity of derivatives?

Methodological Answer:

- CYP450 Inhibition : Use fluorogenic substrates in human liver microsomes to evaluate metabolic stability.

- Membrane Permeability : Perform Caco-2 cell monolayer assays, comparing apparent permeability () with reference compounds .

Advanced: How does the difluoromethoxy group influence metabolic stability?

Methodological Answer:

The -OCFH group resists oxidative metabolism compared to -OCH. To validate:

Microsomal Incubations : Incubate with NADPH-fortified human liver microsomes; analyze via LC-MS/MS for parent compound depletion.

Metabolite ID : Use high-resolution MS to detect defluorinated or hydroxylated metabolites. Correlate findings with computational ADMET predictions .

Advanced: How to resolve contradictions in reported reaction yields for difluoromethoxylation?

Methodological Answer:

Systematically test variables:

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Catalysts : Evaluate Lewis acids (e.g., BF-EtO) or radical initiators (AIBN).

- Kinetic Profiling : Use in-situ FTIR or ReactIR to monitor reaction progress and identify rate-limiting steps .

Basic: What protocols ensure compound stability during storage?

Methodological Answer:

- Storage : Protect from light and moisture in amber vials under inert gas (N or Ar) at -20°C.

- Purity Checks : Perform periodic HPLC-UV analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: What mechanistic pathways explain nucleophilic aromatic substitution (NAS) reactivity?

Methodological Answer:

The fluorine at position 2 activates the ring for NAS. Pathways include:

- Stepwise (Meisenheimer Complex) : Attack by a nucleophile (e.g., NH) forms a σ-complex, followed by fluoride departure.

- Concerted (SNAr) : Dominant under basic conditions, with simultaneous nucleophilic attack and F elimination. Validate via Hammett plots or kinetic isotope effects .

Advanced: How to design regioselective cross-coupling reactions using this compound?

Methodological Answer:

- Suzuki-Miyaura : Use Pd(OAc)/SPhos catalyst to couple with boronic acids at position 4 (meta to methyl group).

- Directing Groups : Temporarily install a pyridine or amide group to steer coupling to specific positions. Remove post-reaction via hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.